molecular formula C9H15N7O2 B1516338 cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate

cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate

Cat. No.: B1516338
M. Wt: 253.26 g/mol
InChI Key: YJMKJQUSMRAAFO-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15N7O2. It is characterized by the presence of azide groups and a pyrrolidine ring, making it a compound of interest in various chemical reactions and applications .

Preparation Methods

Chemical Reactions Analysis

cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The azide groups can be oxidized to form nitro compounds.

    Reduction: The azide groups can be reduced to amines.

    Substitution: The azide groups can participate in substitution reactions to form different derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne groups. This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

cis-tert-butyl 3,4-diazidopyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 3,4-diazidopyrrolidine-1-carboxylate: Similar in structure but may have different stereochemistry.

    tert-Butyl 3,4-diazidopyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.

    tert-Butyl 3,4-diazidopyrrolidine-1-sulfonate: Differing in the functional group attached to the pyrrolidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of azide groups, which confer unique reactivity and applications .

Properties

Molecular Formula

C9H15N7O2

Molecular Weight

253.26 g/mol

IUPAC Name

tert-butyl (3S,4R)-3,4-diazidopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7+

InChI Key

YJMKJQUSMRAAFO-KNVOCYPGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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